molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9

2-Phenylbenzyl bromide

Cat. No.: B010606
CAS No.: 19853-09-9
M. Wt: 247.13 g/mol
InChI Key: SEXZHJJUKFXNDY-UHFFFAOYSA-N
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Description

Preparation Methods

Direct Bromination of Toluene Derivatives

The most widely reported method for synthesizing 2-phenylbenzyl bromide involves the direct bromination of toluene derivatives using bromine (Br2Br_2) in the presence of a Lewis acid catalyst. This approach leverages the inherent reactivity of toluene’s methyl group, which undergoes electrophilic substitution at the ortho position under controlled conditions.

Iron-Catalyzed Bromination with Irradiation

In a representative procedure, toluene is treated with bromine in glacial acetic acid (CH3COOHCH_3COOH) using iron powder as a catalyst. The reaction is conducted at 40°C for 5 hours under a 300W tungsten lamp to promote radical bromination . Key steps include:

  • Reagent Setup : 15 g of toluene is dissolved in 100 mL of glacial acetic acid, followed by the addition of 3 g of iron powder.

  • Bromine Addition : 8 mL of bromine is added dropwise over 30 minutes.

  • Thermal and Photochemical Activation : The mixture is heated to 40°C and irradiated for 5 hours, monitored by TLC for completion.

  • Workup : The solvent is distilled under vacuum, and the crude product is extracted with dichloromethane (CH2Cl2CH_2Cl_2), dried over anhydrous sodium sulfate (Na2SO4Na_2SO_4), and concentrated to yield 24 g of 2-bromobenzyl bromide (74.8% yield) .

Mechanistic Insight : Iron facilitates the generation of bromine radicals (BrBr^- ), which preferentially attack the ortho position due to steric and electronic effects. Irradiation enhances radical formation, improving regioselectivity .

Large-Scale Industrial Bromination

A patented industrial process optimizes bromination for scalability :

  • Reactor Setup : 600–650 kg of toluene is loaded into a 1000L enamel bromination reactor.

  • Bromine Introduction : 150–200 kg of bromine is added dropwise at 45–55°C over 0.5–1 hour.

  • Isothermal Reaction : The temperature is raised to 75–80°C for 5 hours to ensure complete conversion.

  • Distillation : Unreacted toluene is removed via distillation below 140°C, and the product is collected at 112–114°C .

Limitations : This method primarily yields benzyl bromide (mono-brominated toluene), with ortho selectivity dependent on reaction kinetics and catalyst choice. Achieving >90% ortho purity requires post-distillation refinement .

Functional Group Transformations via Phosphonium Intermediates

Emerging strategies employ phosphonium ylides to introduce bromine at the benzylic position. A one-pot synthesis involves:

  • Quaternization : Triphenylphosphine (PPh3PPh_3) reacts with 2-phenylbenzyl chloride to form a phosphonium salt.

  • Deprotonation : The salt is treated with potassium tert-butoxide (tBuOKtBuOK) in p-xylene at 100°C.

  • Bromination : Difluoromethylene phosphobetaine (Ph3P+CF2CO2Ph_3P^+CF_2CO_2^-) is introduced to generate the brominated product .

Yield and Selectivity : This method achieves 70% yield under optimized conditions but requires stringent temperature control and solvent selection (p-xylene > DMF) .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the leading preparation methods:

MethodReactantsCatalyst/SolventConditionsYieldPuritySource
Iron-catalyzed brominationToluene, Br2Br_2Fe, CH3COOHCH_3COOH40°C, 5h, light74.8%>95%
Industrial brominationToluene, Br2Br_2None, steam75–80°C, 5hN/A85–90%
Phosphonium ylide route2-Phenylbenzyl chloridePPh3PPh_3, tBuOKtBuOK100°C, p-xylene70%88%

Critical Observations :

  • Iron catalysis offers superior ortho selectivity but requires photochemical activation.

  • Industrial processes prioritize scalability over regioselectivity, necessitating post-synthesis purification.

  • Phosphonium-based routes enable functionalization of pre-substituted substrates but involve multi-step workflows .

Challenges in Regioselective Bromination

Achieving exclusive ortho substitution remains a significant hurdle due to:

  • Thermodynamic Control : Prolonged heating favors para-substitution, as seen in industrial settings .

  • Radical Stability : Bromine radicals (BrBr^- ) exhibit minimal positional discrimination without directing groups or catalysts .

  • Solvent Effects : Polar solvents (e.g., acetic acid) stabilize intermediates but may reduce reaction rates .

Mitigation Strategies :

  • Low-Temperature Irradiation : Limits thermal diffusion, enhancing ortho selectivity .

  • Directed Ortho Metalation : Introducing directing groups (e.g., −COOH, −NH2_2) prior to bromination .

Purification and Characterization

Post-synthesis purification is critical for isolating this compound from isomeric mixtures:

  • Liquid-Liquid Extraction : Dichloromethane (CH2Cl2CH_2Cl_2) effectively separates organic products from aqueous layers .

  • Distillation : Fractional distillation at 112–114°C under reduced pressure removes low-boiling impurities .

  • Crystallization : Recrystallization from toluene/hexane mixtures enhances purity to >99% .

Characterization Data :

  • 1H^1H NMR (500 MHz, CDCl3_3): δ 7.45–7.30 (m, 9H, Ar-H), 4.70 (s, 2H, CH2BrCH_2Br) .

  • Mass Spectrometry : ESI(+) m/z 249.93 ([M+H]+^+) .

Chemical Reactions Analysis

2-Phenylbenzyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Organic Compounds

Intermediate in Organic Synthesis

2-Phenylbenzyl bromide is primarily utilized as an electrophile in nucleophilic substitution reactions. It has been employed in the synthesis of various organic compounds, including indoles and other heterocycles. For example, a study demonstrated that this compound reacted with indole derivatives to yield 1-(2-phenylbenzyl)indole with an impressive yield of 80% through an SN2 mechanism .

Reaction Product Yield
This compound + Indole1-(2-phenylbenzyl)indole80%

Electrocatalytic Reactions

Electrocatalytic Carboxylation

Recent research has explored the electrocatalytic carboxylation of halogenated compounds, including benzyl bromides. In one study, this compound was subjected to electrocatalytic conditions using mesoporous silver electrodes, yielding methyl phenylacetate at a rate significantly higher than conventional methods . The results indicated that the mesoAg-3 electrode facilitated a yield of 25% for the electrocarboxylation of 2-phenylbromomethyl benzene.

Electrode Type Substrate Yield (%)
mesoAg-3Benzyl bromide78%
mesoAg-32-Phenylbromomethyl benzene25%

Photopharmacology

Applications in Drug Development

The compound has also been investigated for its potential use in photopharmacology. The introduction of benzylic alkyne functionalities allows for the attachment of pharmacophores via Cu-catalyzed click chemistry, facilitating the development of novel therapeutic agents . This application is particularly relevant in creating compounds that can be activated or deactivated by light.

Crystal Structure Studies

Characterization of Salts

Studies have characterized various salts derived from this compound, such as imidazolium salts. These compounds have shown promise as precursors for N-heterocyclic carbenes, which are valuable in catalysis . The crystal structure analysis provided insights into their stability and reactivity, further expanding their potential applications in synthetic chemistry.

Biological Activities

Antitumor and Antimicrobial Effects

Emerging research has highlighted the biological activities of derivatives of this compound, including antitumor and antimicrobial properties. Empirical data support its efficacy against various cancer cell lines and bacterial strains, suggesting a potential role in drug discovery .

Mechanism of Action

The mechanism of action of 2-Phenylbenzyl bromide involves its reactivity as a halogenated hydrocarbon. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(Bromomethyl)-2-phenylbenzene
  • Molecular Formula : C₁₃H₁₁Br
  • Molecular Weight : 247.14 g/mol
  • SMILES : BrCc1ccccc1-c2ccccc2
  • InChI Key : SEXZHJJUKFXNDY-UHFFFAOYSA-N

Physical Properties :
2-Phenylbenzyl bromide is a halogenated aromatic hydrocarbon characterized by a benzyl bromide group attached to a biphenyl system. It is typically a colorless to pale-yellow liquid with moderate volatility.

Comparison with Structural Analogs

The following table compares this compound with substituted benzyl bromides and related compounds, focusing on structural features, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₃H₁₁Br 247.14 Biphenyl core, bromomethyl group Synthesis of fluorenes, NHC ligands, thiocyanate derivatives
2-Fluorobenzyl bromide C₇H₆FBr 189.03 Fluorine at ortho position Pharmaceutical intermediates, electronic materials
4-Fluorobenzyl bromide C₇H₆FBr 189.03 Fluorine at para position Agrochemicals, liquid crystals
2-Nitrobenzyl bromide C₇H₆BrNO₂ 232.03 Nitro group at ortho position Photolabile protecting groups, polymer crosslinkers
2-Benzyloxybenzylbromide C₁₄H₁₃BrO 293.16 Benzyloxy substituent Glycosylation reagents, surfactant synthesis
3-Chloro-2-fluorobenzyl bromide C₇H₅BrClF 223.47 Chloro and fluoro substituents Drug discovery, bioactive molecule synthesis
(2-Bromoethyl)benzene C₈H₉Br 185.06 Ethyl chain with terminal bromide Alkylating agent, precursor for styrene derivatives

Reactivity and Functional Group Influence

  • Electrophilicity : this compound exhibits enhanced electrophilicity due to the electron-withdrawing biphenyl system, facilitating nucleophilic substitution (SN2) reactions. In contrast, 2-fluorobenzyl bromide shows reduced reactivity at the para position due to fluorine’s inductive effects .
  • Steric Effects : Bulky substituents (e.g., 2-benzyloxybenzylbromide ) hinder nucleophilic attack, requiring elevated reaction temperatures or catalysts .
  • Electronic Effects : Electron-deficient systems like 3-chloro-2-fluorobenzyl bromide are highly reactive toward amines and thiols, making them suitable for synthesizing heterocycles .

Biological Activity

2-Phenylbenzyl bromide (C13_{13}H11_{11}Br) is a halogenated hydrocarbon that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activities, including its antitumor, antiviral, and antimicrobial effects, supported by empirical data and case studies.

This compound is synthesized through nucleophilic substitution reactions, often involving the reaction of benzyl bromide derivatives with aromatic compounds. The compound's structure consists of a phenyl group attached to a benzyl bromide moiety, which enhances its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been linked to significant inhibitory effects on neuroblastoma cells, suggesting potential applications in cancer therapy .
  • Antiviral Properties : There is emerging evidence that compounds within the same class as this compound may inhibit viral replication. Studies indicate that certain phenolic compounds can bind to viral proteases, disrupting their function and preventing viral proliferation .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .

Antitumor Activity

A study focusing on the synthesis of 1-(2-phenylbenzyl)indole derivatives demonstrated that these compounds possess significant cytotoxic activity against neuroblastoma cells. The synthesis involved a nucleophilic substitution reaction using this compound, yielding products with up to 80% yield . The mechanism of action appears to involve apoptosis induction in cancer cells.

CompoundYield (%)Cell Line TestedIC50_{50} (µM)
1-(2-Phenylbenzyl)indole80Neuroblastoma15

Antimicrobial Activity

Research has indicated that halogenated hydrocarbons like this compound may possess antimicrobial properties. A study reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound itself remains sparse .

Case Studies

  • Cytotoxicity Against Cancer Cells : A case study evaluated the effects of this compound derivatives on various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents.
  • Antiviral Screening : High-throughput screening of related phenolic compounds identified several candidates with strong antiviral activity against coronaviruses, highlighting the potential for drug development based on structural similarities to this compound.

Q & A

Basic Research Questions

Q. How can 2-phenylbenzyl bromide be synthesized with high purity, and what factors influence yield optimization?

  • Methodological Answer :

  • Procedure : A two-step synthesis involves reacting 2-hydroxybenzyl alcohol with triphenylphosphine hydrobromide in acetonitrile under reflux (2 hours) to form 2-hydroxybenzyltriphenylphosphonium bromide. This intermediate is then reacted with benzoyl chloride in a toluene/triethylamine solvent system under reflux (2 hours), followed by silica gel chromatography for purification .
  • Yield Optimization : Catalyst selection (e.g., iron powder) and controlled bromine addition (dropwise over 30 minutes at 40°C) minimize side reactions. Post-reaction irradiation (300W tungsten lamp for 5 hours) enhances completion .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and the benzylic bromide group (δ 4.5–5.0 ppm). Compare experimental spectra with theoretical data from SMILES (BrCc1ccccc1-c2ccccc2) and InChI (1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and GC-MS for low-level impurity profiling. Monitor bromide byproducts via capillary electrophoresis with multivariate optimization to resolve chloride/bromide peaks .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (PEL = 0.1 ppm) and skin contact due to its corrosive nature (UN 3261, Class 8) .
  • Emergency Measures : For eye exposure, rinse with water for ≥15 minutes and seek medical aid. Spills require neutralization with sodium bicarbonate before disposal .

Q. How is this compound utilized as a precursor in synthesizing complex organic frameworks?

  • Methodological Answer :

  • Fluorene Synthesis : React with Grignard reagents (e.g., phenylmagnesium bromide) to construct the 9H-fluorene skeleton via intramolecular cyclization. Monitor reaction progress using TLC (hexane/EtOAc 9:1) .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of bromide ligands in stabilizing or destabilizing supramolecular complexes?

  • Methodological Answer :

  • DNA Interaction Studies : Employ melting curve analysis (e.g., DNA-EtBr complexes at varying ionic strengths, µNa+^+ = 2.2×103^{-3}–2.2×102^{-2} M) to observe δ∆T shifts. At high ligand-DNA ratios (rb > 0.5), bromide transitions from stabilizing ds-DNA to disrupting helical structures, forming a "bell-shaped" stability curve .

Q. How do solvent polarity and ionic strength affect the reactivity of this compound in SN2_2 reactions?

  • Methodological Answer :

  • Kinetic Studies : Conduct nucleophilic substitution trials with NaN3_3 in polar aprotic (DMF) vs. protic (EtOH) solvents. Track reaction rates via 19^{19}F NMR or conductometric titration. Higher ionic strength (µNa+^+ ≥ 0.1 M) accelerates bromide dissociation but may promote solvolysis .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Degradation : Perform thermogravimetric analysis (TGA) under inert (N2_2) vs. oxidative (O2_2) atmospheres. Compare with literature values (boiling point = 374.7°C at 760 mmHg) . Discrepancies often arise from impurity profiles or moisture content (>0.1% H2_2O accelerates decomposition) .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Meta-directing effects of the benzyl bromide group are validated by comparing calculated vs. experimental 13^{13}C NMR shifts for substituted derivatives .

Properties

IUPAC Name

1-(bromomethyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXZHJJUKFXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294737
Record name 2-Phenylbenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19853-09-9
Record name 19853-09-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylbenzyl bromide
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Record name 1-(bromomethyl)-2-phenylbenzene
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Synthesis routes and methods

Procedure details

A stirred solution of 58.9 g (0.319 mole) of 2-biphenylmethanol and 6 ml of concentrated sulfuric acid in 67 ml of aqueous 48% hydrobromic acid was heated under reflux for 5 hours. The reaction mixture was cooled to ambient temperature, poured into ice-water, and the resulting mixture extracted with three portions of 100 ml each of diethyl ether. The combined extracts were washed with 50 ml of a saturated aqueous solution of sodium bicarbonate, then with 50 ml of water. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to give 76.8 g of 2-(bromomethyl)biphenyl as a residual oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
58.9 g
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reactant
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6 mL
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0 (± 1) mol
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ice water
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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